Cas no 370558-10-4 (Benzene,1-(1E)-1-buten-1-yl-2-fluoro-)
370558-10-4 structure
Product Name:Benzene,1-(1E)-1-buten-1-yl-2-fluoro-
CAS-nummer:370558-10-4
MF:C10H11F
MW:150.192746400833
CID:297667
PubChem ID:15533535
Update Time:2025-04-19
Benzene,1-(1E)-1-buten-1-yl-2-fluoro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1-(1E)-1-buten-1-yl-2-fluoro-
- 1-but-1-enyl-2-fluorobenzene
- 1-[(E)-but-1-enyl]-2-fluorobenzene
- AG-F-29683
- AGN-PC-00PKNL
- Benzene,1-(1E)-1-butenyl-2-fluoro- (9CI)
- CTK4H7626
- 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene
- BENZENE, 1-(1E)-1-BUTENYL-2-FLUORO- (9CI)
- SCHEMBL256659
- Benzene,1-(1E)-1-butenyl-2-fluoro-(9ci)
- 370558-10-4
- SCHEMBL15050711
-
- Inchi: 1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2H2,1H3/b6-3+
- InChI-sleutel: YSNQDXUVWKGVFO-ZZXKWVIFSA-N
- LACHT: FC1C=CC=CC=1/C=C/CC
Berekende eigenschappen
- Exacte massa: 150.08400
- Monoisotopische massa: 150.084478513g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 129
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.5
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- PSA: 0.00000
- LogboekP: 3.24890
Benzene,1-(1E)-1-buten-1-yl-2-fluoro- Gerelateerde literatuur
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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